molecular formula C16H15N3O B112693 3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine CAS No. 502132-95-8

3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

Cat. No. B112693
M. Wt: 265.31 g/mol
InChI Key: OQCGFIUIEBWQBP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine” is C16H15N3O . This indicates that the compound contains 16 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Scientific Research Applications

1. Hypoglycemic Activity

  • Application Summary : This compound has been used in the synthesis of structural isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety, which have been evaluated for their hypoglycemic (blood sugar reducing) activity .

2. Antifungal Evaluation

  • Application Summary : This compound has been used in the synthesis of 5-(4-(benzyloxy)substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, which have been evaluated for their antifungal activity .
  • Methods of Application : The compounds were synthesized from the key compound 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione by aminomethylation with paraformaldehyde and substituted amines using molecular sieves and sonication .
  • Results or Outcomes : The synthesized compounds exhibited promising antifungal activity against several human pathogenic fungal strains .

3. Antibacterial Evaluation

  • Application Summary : This compound has been used in the synthesis of 1,2,3-triazole-linked pyrazoline analogues, which have been evaluated for their antibacterial activity .

4. Enhanced Structural and Optical Performance

  • Application Summary : This compound has been used in the synthesis of a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), which displayed significant potential for various applications and yielded promising outcomes .
  • Results or Outcomes : The APPQ thin films demonstrated a band gap energy of 2.3 eV through distinctive absorption edge measurement. Photoluminescence spectra exhibited characteristic emission peaks at approximately 580 nm .

5. Synthesis of Pyrazolines and Related Derivatives

  • Application Summary : This compound has been used in the synthesis of pyrazolines and their analogs, which are pharmacologically active scaffolds .

6. Formation of Metal–Organic Frameworks (MOFs)

  • Application Summary : The 1,3,5-trispyrazolylbenzenes, which can be synthesized from this compound, are flat, disk-shaped molecules that can potentially present as column formations in their self-assembly .

4. Enhanced Structural and Optical Performance

  • Application Summary : This compound has been used in the synthesis of a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), which displayed significant potential for various applications and yielded promising outcomes .
  • Results or Outcomes : The APPQ thin films demonstrated a band gap energy of 2.3 eV through distinctive absorption edge measurement. Photoluminescence spectra exhibited characteristic emission peaks at approximately 580 nm .

5. Synthesis of Pyrazolines and Related Derivatives

  • Application Summary : This compound has been used in the synthesis of pyrazolines and their analogs, which are pharmacologically active scaffolds .

6. Formation of Metal–Organic Frameworks (MOFs)

  • Application Summary : The 1,3,5-trispyrazolylbenzenes, which can be synthesized from this compound, are flat, disk-shaped molecules that can potentially present as column formations in their self-assembly .

Safety And Hazards

The safety data sheet for a similar compound, “3-[3-(benzyloxy)phenyl]pyridine”, indicates that it may be harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling .

properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c17-16-10-15(18-19-16)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-10H,11H2,(H3,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCGFIUIEBWQBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801247754
Record name 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine

CAS RN

502132-95-8
Record name 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502132-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[3-(Phenylmethoxy)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801247754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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